Gastrointestinal Safety: S-Diclofenac Reduces Intestinal Damage by >90% Compared to Diclofenac in Rodent Models
S-Diclofenac (ATB-337) demonstrates markedly reduced gastrointestinal toxicity relative to equimolar doses of parent diclofenac in a rat model of NSAID-induced enteropathy [1]. Repeated oral administration of diclofenac caused extensive small intestinal damage and reduced hematocrit by 50%, whereas ATB-337 induced >90% less intestinal damage and had no effect on hematocrit [1]. Additionally, diclofenac elevated gastric granulocyte infiltration and expression of TNF-α, LFA-1, and ICAM-1, while ATB-337 did not [1].
| Evidence Dimension | Small intestinal damage (repeated administration) |
|---|---|
| Target Compound Data | >90% less intestinal damage; no effect on hematocrit |
| Comparator Or Baseline | Diclofenac: extensive intestinal damage; 50% reduction in hematocrit |
| Quantified Difference | >90% reduction in damage; preservation of hematocrit (50% difference) |
| Conditions | Rat model; repeated oral administration; equimolar doses (10-50 μmol/kg) |
Why This Matters
This >90% reduction in gastrointestinal damage is a primary differentiator for procurement, enabling research into safer NSAID therapies without the confounding variable of gastric injury.
- [1] Wallace JL, Caliendo G, Santagada V, Cirino G, Fiorucci S. Gastrointestinal safety and anti-inflammatory effects of a hydrogen sulfide–releasing diclofenac derivative in the rat. Gastroenterology. 2007;132(1):261-271. View Source
